2-Furancarboximidamide

Description

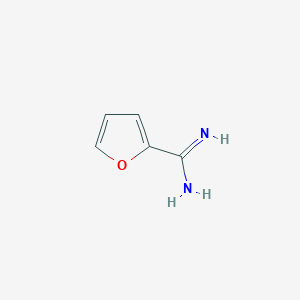

Structure

3D Structure

Properties

IUPAC Name |

furan-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVVSNUVSKUJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388655 | |

| Record name | 2-Furancarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54610-73-0 | |

| Record name | 2-Furancarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Furancarboximidamide from 2-Furonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 2-furancarboximidamide from 2-furonitrile, a critical transformation for the development of novel therapeutics. The furan-2-carboxamide moiety is a key structural component in molecules with potential antibiofilm and anti-quorum sensing properties, making its efficient synthesis a topic of significant interest in medicinal chemistry.[1][2] This document will detail the well-established Pinner reaction, offering a complete protocol, mechanistic insights, and practical considerations for its successful implementation.

Introduction: The Significance of this compound

The furan scaffold is a prevalent motif in a wide array of biologically active compounds and marketed drugs.[3] Specifically, furan-2-carboxamide derivatives have emerged as promising candidates for combating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1] The synthesis of this compound serves as a crucial step in the preparation of these more complex and potentially life-saving molecules. The Pinner reaction, a classic and reliable method for converting nitriles to imidates and subsequently to amidines, stands as the cornerstone of this synthetic route.[4][5]

The Pinner Reaction: A Two-Stage Synthesis

The conversion of 2-furonitrile to this compound via the Pinner reaction is a two-stage process. The first stage involves the formation of an intermediate imino ester hydrochloride salt, also known as a Pinner salt.[5][6] This is achieved by reacting the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. The second stage is the ammonolysis of the Pinner salt to yield the desired amidine.[7][8][9]

The initial step of the Pinner reaction involves the acid-catalyzed addition of an alcohol to the nitrile.[4] Anhydrous conditions are paramount to prevent the hydrolysis of the nitrile to a carboxylic acid or the Pinner salt to an ester.[7][10] Dry hydrogen chloride gas is bubbled through a solution of 2-furonitrile in an anhydrous alcohol, typically ethanol.[7] The reaction proceeds via the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[10]

Experimental Protocol: Synthesis of Ethyl 2-Furimidate Hydrochloride

Materials:

-

2-Furonitrile (1.0 eq)

-

Anhydrous Ethanol (sufficient quantity to dissolve 2-furonitrile)

-

Anhydrous Diethyl Ether

-

Dry Hydrogen Chloride Gas

-

Ice-salt bath

-

Round-bottom flask equipped with a gas inlet tube and a drying tube

Procedure:

-

A solution of 2-furonitrile in anhydrous ethanol is prepared in a round-bottom flask and cooled to 0°C in an ice-salt bath.

-

Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 0°C.

-

The reaction is monitored for the formation of a precipitate, which is the ethyl 2-furimidate hydrochloride (Pinner salt).

-

Once the reaction is complete, the mixture is diluted with anhydrous diethyl ether to facilitate complete precipitation of the Pinner salt.

-

The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the crude Pinner salt.

The isolated Pinner salt is then converted to this compound through ammonolysis.[7] This involves reacting the imidate with ammonia, which acts as a nucleophile, attacking the electrophilic carbon of the imidate.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

-

Ethyl 2-Furimidate Hydrochloride (from Part 1)

-

Anhydrous Ethanol

-

Ammonia Gas

-

Ammonium Carbonate (optional, can be used as an alternative source of ammonia)[7]

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

The crude ethyl 2-furimidate hydrochloride is suspended in anhydrous ethanol in a round-bottom flask.

-

The mixture is cooled in an ice bath.

-

Ammonia gas is bubbled through the suspension with vigorous stirring.

-

The reaction progress can be monitored by the dissolution of the Pinner salt and the formation of ammonium chloride as a white precipitate.

-

After the reaction is complete, the mixture is filtered to remove the ammonium chloride.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to afford the desired amidine with high purity.[7]

Mechanism of the Pinner Reaction

The Pinner reaction proceeds through a well-defined, acid-catalyzed mechanism. The key steps are outlined below:

Caption: The two-stage mechanism of the Pinner reaction for the synthesis of this compound.

Mechanistic Elucidation:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the 2-furonitrile by the strong acid, hydrogen chloride. This creates a highly electrophilic nitrilium ion.[7][10]

-

Nucleophilic Attack by Alcohol: The alcohol (ethanol) then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imino ester.[4]

-

Deprotonation: A subsequent deprotonation step yields the neutral imino ester, which is then protonated by another molecule of HCl to form the stable Pinner salt (ethyl 2-furimidate hydrochloride).[10]

-

Nucleophilic Attack by Ammonia: In the second stage, ammonia attacks the electrophilic carbon of the Pinner salt.

-

Elimination of Alcohol: This is followed by the elimination of a molecule of ethanol to form the final product, this compound.[7]

Quantitative Data and Yield

The Pinner reaction is known for its generally high yields, often exceeding 90% for the amidine product, provided that anhydrous conditions are strictly maintained.[7]

| Reactant | Product | Typical Yield | Key Reaction Conditions |

| 2-Furonitrile | Ethyl 2-Furimidate HCl | Quantitative | Anhydrous Ethanol, Dry HCl gas, 0°C |

| Ethyl 2-Furimidate HCl | This compound HCl | >90% | Anhydrous Ethanol, Ammonia gas, 0°C |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The presence of water is the most common cause of low yields. Water can hydrolyze the nitrile to the corresponding carboxylic acid or the Pinner salt to an ester. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

-

Temperature Control: The initial reaction with HCl is exothermic. Maintaining a low temperature (0°C) is crucial to prevent side reactions and decomposition of the Pinner salt.[5]

-

Purity of Reagents: The purity of the starting 2-furonitrile is important for a clean reaction. Impurities can lead to side products that are difficult to remove.

-

Handling of HCl and Ammonia Gas: Both hydrogen chloride and ammonia are corrosive and toxic gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The Pinner reaction provides a robust and high-yielding pathway for the synthesis of this compound from 2-furonitrile. This in-depth guide has provided the necessary theoretical background, a detailed experimental protocol, and critical insights for researchers in the field of drug development. By understanding the reaction mechanism and adhering to the outlined procedures, scientists can efficiently synthesize this valuable building block for the development of novel therapeutic agents.

References

-

NROChemistry. Pinner Reaction. [Link]

-

Jiménez-Vázquez, R. J., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

-

Grokipedia. Pinner reaction. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

Schäfer, C., & Schneider, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1532–1538. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Jiménez-Vázquez, R. J., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]

-

ResearchGate. Carboxamide formation in a Pinner-type reaction. [Link]

-

Royal Society of Chemistry. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. [Link]

-

Amerigo Scientific. This compound hydrochloride. [Link]

-

MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

-

Filo. Ammonolysis of ethyl chloride followed by reaction of the amine so formed.... [Link]

-

PubChem. 2-Furonitrile. [Link]

-

Filo. Q.1. Ammonolysis of ethyl chloride followed by reaction of the amine so f.... [Link]

-

International Journal of Frontiers in Chemistry and Pharmacy Research. Sulfonamide derivatives: Synthesis and applications. [Link]

-

YouTube. Ammonolysis of ethyl chloride followed by reaction of the amine so formed with 1 mole of methyl. [Link]

-

ResearchGate. Can ethanol react with HCl?. [Link]

-

Filo. 1 Ammonolysis of ethyl chloride followed by reaction of the amine so form.... [Link]

-

Michigan State University. Reactions of Alcohols. [Link]

-

Reddit. What happens when you mix ethanol and hydrochloric acid?. [Link]

-

Sciforum. Сu-catalyzed Pinner reaction of acetonitrile with alcohols. [Link]

-

Quora. What will happen when ethanol reacts with hydrochloric acid at 140 degree?. [Link]

-

Semantic Scholar. Acid Catalysis in Liquid Ammonia. II. Ammonolysis of Ethyl Benzoate. [Link]

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. Ammonolysis of ethyl chloride followed by reaction of the amine so formed.. [askfilo.com]

- 9. Q.1. Ammonolysis of ethyl chloride followed by reaction of the amine so f.. [askfilo.com]

- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

2-Furancarboximidamide chemical properties and structure

An In-Depth Technical Guide to 2-Furancarboximidamide: Chemical Properties, Structure, and Therapeutic Potential

Introduction

This compound, a key heterocyclic building block, stands at the crossroads of synthetic chemistry and drug discovery. As a derivative of furan, an electron-rich aromatic heterocycle, it possesses a unique electronic and structural profile that makes it a valuable pharmacophore in the design of novel bioactive molecules.[1][2] The furan nucleus is a common motif in numerous biologically active compounds, contributing to a wide spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2] This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its emerging applications in medicinal chemistry, with a particular focus on its potential as an antibiofilm and anticancer agent, offering insights for researchers, scientists, and drug development professionals.[1][3]

Chemical Identity and Structure

This compound is systematically named furan-2-carboximidamide.[4] The core of the molecule consists of a five-membered furan ring, to which a carboximidamide (amidine) group is attached at the second position. The amidine group, with its sp²- and sp³-hybridized nitrogen atoms, imparts distinct reactivity and hydrogen-bonding capabilities to the molecule.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 54610-73-0 | [5] |

| Molecular Formula | C₅H₆N₂O | [5] |

| Molecular Weight | 110.11 g/mol | [5] |

| IUPAC Name | furan-2-carboximidamide | [4] |

| InChI Key | FUVVSNUVSKUJAS-UHFFFAOYSA-N | [1] |

| SMILES | C1=COC(=C1)C(=N)N | [] |

digraph "2-Furancarboximidamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="1.5,-0.5!"]; N2 [label="NH2", pos="2.5,0.5!"]; C1 [label="C", pos="1.5,0.5!"]; C2 [label="C", pos="0.5,0.5!"]; C3 [label="C", pos="-0.5,0.5!"]; C4 [label="C", pos="-0.5,-0.5!"]; C5 [label="C", pos="0.5,-0.5!"]; O1 [label="O", pos="0,-1.2!"];

// Bonds C1 -- N1 [label=""]; C1 -- N2 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C2 [label=""]; C4 -- O1 [label=""]; C5 -- O1 [label=""];

// Double bonds edge [style=double]; C1 -- N1; C2 -- C3; C4 -- C5; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data is not widely published, predicted values provide useful estimates for laboratory work. The compound is typically supplied as a solid.[1] Its hydrochloride salt is also commercially available and is a solid that should be stored sealed in a dry environment at room temperature.[7]

Table 2: Physicochemical Properties of this compound

| Property | Value (Predicted) | Reference |

| Boiling Point | 178.9 ± 32.0 °C | [4] |

| Density | 1.30 ± 0.1 g/cm³ | [4] |

| pKa | 11.48 ± 0.40 | [8] |

Synthesis and Reactivity

Synthesis via the Pinner Reaction

A classical and effective method for the synthesis of this compound is the Pinner reaction.[1] This two-step process begins with the conversion of a nitrile (2-furonitrile) into an imidate ester hydrochloride, which is subsequently treated with ammonia to yield the desired amidine. The reaction proceeds through the nucleophilic attack of an alcohol on the protonated nitrile, facilitated by dry hydrogen chloride.

Caption: General workflow for the synthesis of this compound via the Pinner reaction.

Experimental Protocol: Synthesis of this compound

-

Imidate Formation: A solution of 2-furonitrile (1 equivalent) in anhydrous ethanol (or another suitable alcohol) is cooled to 0-5 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved, while maintaining the low temperature. The reaction vessel is then sealed and stored at a low temperature (e.g., 4 °C) for 24-48 hours, during which the ethyl 2-furanimidate hydrochloride (Pinner salt) precipitates.

-

Amidine Formation: The precipitated Pinner salt is collected by filtration, washed with cold anhydrous ether, and dried. It is then added portion-wise to a solution of anhydrous ammonia in ethanol at 0-5 °C. The mixture is stirred for several hours at room temperature.

-

Work-up and Purification: The precipitated ammonium chloride is removed by filtration. The filtrate, containing the product, is concentrated under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Chemical Reactivity

The reactivity of this compound is dominated by its nucleophilic amidine group and the electron-rich furan ring.

-

Nucleophilicity of the Amidine Group: The lone pairs of electrons on both nitrogen atoms of the imidamide moiety are available for nucleophilic attack.[1] This allows for a variety of functional group transformations and makes it a valuable precursor for the synthesis of more complex heterocyclic systems through condensation reactions with carbonyl compounds.[1]

-

Oxidative Rearrangement: Oxidation of furan-2-carboximidamides using reagents like (dicarboxyiodo)benzenes can lead to an oxidative rearrangement.[9] This reaction proceeds through a carbodiimide intermediate to form N¹-acyl-N¹-(2-furyl)ureas.[9] Thermolysis of these ureas can then yield 2-acylaminofurans, which are otherwise difficult to synthesize due to the instability of the corresponding free amines.[9]

Applications in Drug Development

The furan-2-carboxamide scaffold, of which this compound is a primary example, is of significant interest in medicinal chemistry due to its diverse biological activities.

Antibiofilm and Anti-Quorum Sensing Activity

Derivatives of furan-2-carboxamide have demonstrated potent antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa.[1][10][11] This activity is particularly relevant in combating antimicrobial resistance, as biofilm formation protects bacteria from conventional antibiotics.

-

Mechanism of Action: The antibiofilm properties of these compounds are linked to the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[12] Molecular docking studies suggest that furan-2-carboxamide derivatives may act as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[1][11] By binding to LasR, these molecules can inhibit the signaling cascade that leads to biofilm maturation. One study found that a specific carbohydrazide derivative achieved a 58% reduction in biofilm formation.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 54610-73-0 [amp.chemicalbook.com]

- 5. This compound | 54610-73-0 [chemicalbook.com]

- 7. This compound HCL | 54610-69-4 [chemicalbook.com]

- 8. This compound | 54610-73-0 [m.chemicalbook.com]

- 9. The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Furancarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furancarboximidamide, a notable heterocyclic compound, is gaining significant attention within the scientific community for its versatile chemical properties and promising therapeutic applications. This guide provides a comprehensive overview of its chemical identity, including its CAS number and IUPAC name, alongside a detailed exploration of its physicochemical properties. We delve into a robust, field-proven synthesis protocol, elucidating the mechanistic choices behind the reaction steps. Furthermore, this document highlights the compound's emerging role in drug development, particularly as an anti-biofilm agent targeting quorum sensing pathways in pathogenic bacteria. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and pharmaceutical development.

Chemical Identity and Physicochemical Properties

This compound is a furan derivative characterized by a carboximidamide group at the 2-position of the furan ring. This structural feature imparts unique electronic and steric properties that are central to its chemical reactivity and biological activity.

Core Identifiers

The primary identifiers for this compound are its CAS (Chemical Abstracts Service) number and its systematic IUPAC (International Union of Pure and Applied Chemistry) name.

| Identifier | Value |

| CAS Number | 54610-73-0[1] |

| IUPAC Name | furan-2-carboximidamide[1] |

| Molecular Formula | C5H6N2O[1] |

| Molecular Weight | 110.11 g/mol [1] |

| Predicted Boiling Point | 178.9 ± 32.0 °C[1] |

| Predicted Density | 1.30 g/cm³[1] |

Note: The hydrochloride salt of this compound is also commercially available under the CAS number 54610-69-4.

Chemical Structure

The molecular structure of this compound is fundamental to understanding its function.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes. A common and effective method involves the activation of a carboxylic acid precursor, followed by amidation. The following protocol is a representative example, grounded in established organic chemistry principles.

Experimental Protocol: Synthesis from 2-Furoic Acid

This protocol outlines a two-step process starting from the readily available 2-furoic acid.

Step 1: Activation of 2-Furoic Acid with 1,1'-Carbonyldiimidazole (CDI)

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Activation: Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Incubation: Heat the reaction mixture to 45°C and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Causality: CDI is an excellent activating agent for carboxylic acids. It reacts to form a highly reactive acylimidazolide intermediate. This intermediate is more susceptible to nucleophilic attack than the original carboxylic acid, facilitating the subsequent amidation step. The reaction is typically clean, with the byproducts being imidazole and carbon dioxide, which are easily removed.

Step 2: Amidation to form this compound

-

Nucleophilic Addition: To the solution containing the activated 2-furoic acid, add a source of ammonia (e.g., a solution of ammonia in an appropriate solvent or an ammonium salt with a non-nucleophilic base) (1.2 equivalents).

-

Reaction: Allow the reaction to proceed at 45°C for 18-20 hours, with continuous stirring.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography to yield pure this compound.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to validate its structure and molecular weight.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Derivatives of furan-2-carboxamide have shown significant promise as therapeutic agents, particularly in the realm of infectious diseases. Their ability to interfere with bacterial communication systems makes them attractive candidates for novel antimicrobial strategies.

Anti-Biofilm and Anti-Quorum Sensing Activity

A key area of application for furan-2-carboxamide derivatives is in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics. These compounds have demonstrated activity against Pseudomonas aeruginosa, an opportunistic human pathogen.[2]

The mechanism of action is believed to involve the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density.[3] In P. aeruginosa, the LasR protein is a key transcriptional regulator in the QS cascade.[3][4][5]

-

Mechanism of Action: Furan-2-carboxamide derivatives are thought to act as antagonists of the LasR receptor.[2] By binding to LasR, they prevent the binding of its natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). This disruption of the QS signaling pathway leads to a reduction in the expression of virulence factors and a decrease in biofilm formation.[2]

Proposed Signaling Pathway Inhibition

Caption: Inhibition of the LasR quorum sensing pathway in P. aeruginosa.

Conclusion

This compound and its derivatives represent a compelling class of compounds for further investigation in medicinal chemistry and drug development. Their straightforward synthesis and potent biological activity, particularly as anti-quorum sensing agents, position them as valuable scaffolds for the development of novel therapeutics to combat antibiotic-resistant bacterial infections. This guide provides a foundational understanding to support and inspire future research in this exciting area.

References

-

Guzmán-Gutiérrez, S. L., et al. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link]

-

Li, Y., et al. (2024). Quorum sensing gene lasR promotes phage vB_Pae_PLY infection in Pseudomonas aeruginosa. Virology Journal. Available at: [Link]

-

Beatson, S. A., et al. (2002). Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility. Journal of Bacteriology. Available at: [Link]

-

Guzmán-Gutiérrez, S. L., et al. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link]

-

Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & Cell. Available at: [Link]

-

Roy, R., et al. (2020). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. Pseudomonas Aeruginosa. Available at: [Link]

-

Al-Hussain, S. A., et al. (2022). Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats: possible hypolipidemic heterocyclic compounds. Molecules. Available at: [Link]

-

Szymanska, K., et al. (2021). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Green Chemistry. Available at: [Link]

-

Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC. Available at: [Link]

-

PubChem. (n.d.). Furamide. Retrieved from: [Link]

-

Guzmán-Gutiérrez, S. L., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]

-

Ahluwalia, G. S., et al. (1984). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology. Available at: [Link]

-

Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. Available at: [Link]

-

Goyal, A., et al. (2023). Rufinamide. StatPearls. Available at: [Link]

-

Shaw, T., et al. (1996). Mechanism of action of the non-steroidal anti-inflammatory drug flufenamate on [Ca2+]i and Ca(2+)-activated currents in neurons. Cell Calcium. Available at: [Link]

Sources

- 1. This compound | 54610-73-0 [amp.chemicalbook.com]

- 2. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quorum sensing gene lasR promotes phage vB_Pae_PLY infection in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Furancarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Furancarboximidamide, a molecule of significant interest in medicinal chemistry. As a key pharmacophore, its derivatives have demonstrated notable biological activities, including potential as antibiofilm and anticancer agents.[1][2] This document is structured to deliver not just data, but also the scientific reasoning behind the experimental and analytical approaches for its characterization, ensuring a deeper understanding for researchers in drug discovery and development.

Molecular Identity and Structural Features

This compound, also known as furan-2-carboxamidine, is a heterocyclic compound featuring a furan ring substituted with an an amidine functional group at the 2-position.[] The presence of the electron-rich furan ring and the highly basic amidine group dictates its chemical reactivity and biological interactions.

Molecular Structure:

Caption: Chemical structure of this compound.

The amidine functional group is a key feature, rendering the molecule significantly more basic than its amide analogue, 2-furancarboxamide.[4] This basicity is due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion.[4]

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [] |

| Molecular Weight | 110.11 g/mol | [5] |

| CAS Number | 54610-73-0 | [5] |

| Purity (typical) | ≥95% (as hydrochloride salt) | [6] |

Predicted and Experimental Physicochemical Data

Due to the limited availability of experimental data for the free base form of this compound, this section combines predicted values with experimental data available for its more stable hydrochloride salt.

Table 2: Key Physicochemical Properties

| Property | Value | Method/Comment | Source |

| Melting Point | Not available | Experimental data for the free base is not readily available. | |

| Boiling Point | 178.9 ± 32.0 °C | Predicted | [5] |

| Density | 1.30 ± 0.1 g/cm³ | Predicted | [5] |

| pKa (of conjugate acid) | 11.48 ± 0.40 | Predicted. The high value indicates strong basicity. | [5] |

| Solubility | Not available | Experimental data is limited. Expected to be soluble in polar organic solvents. |

Spectroscopic Characterization: A Predictive Approach

Direct experimental spectra for this compound are not widely published. However, by analyzing the spectra of closely related furan derivatives, we can predict the key spectroscopic features of this molecule.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the furan ring protons and the amidine protons.

Table 3: Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H5 (furan) | ~7.5-7.7 | dd | Coupled to H4 and H3. |

| H4 (furan) | ~7.2-7.4 | dd | Coupled to H5 and H3. |

| H3 (furan) | ~6.5-6.7 | dd | Coupled to H4 and H5. |

| NH (amidine) | Broad singlet | Exchangeable with D₂O. | |

| NH₂ (amidine) | Broad singlet | Exchangeable with D₂O. |

Note: Chemical shifts are predictions based on data from similar furan-containing compounds and general chemical shift tables. Actual values may vary depending on the solvent and concentration.[7][8][9][10][11]

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Table 4: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N (amidine) | ~160-165 | The most downfield carbon due to the imine bond. |

| C2 (furan) | ~145-150 | Attached to the amidine group. |

| C5 (furan) | ~143-148 | |

| C3 (furan) | ~112-118 | |

| C4 (furan) | ~110-115 |

Note: These are estimated chemical shifts based on known values for furan derivatives and amidines.[12][13][14]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amidine) | 3100-3500 | Medium, broad |

| C-H stretch (furan) | 3000-3100 | Medium |

| C=N stretch (amidine) | 1630-1680 | Strong |

| C=C stretch (furan) | 1450-1600 | Medium |

| C-O-C stretch (furan) | 1000-1250 | Strong |

Note: The N-H stretching region may show multiple bands due to symmetric and asymmetric vibrations of the NH₂ group.[15][16][17][18][19]

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 110.

Predicted Fragmentation Pattern:

The fragmentation of the furan ring is a characteristic feature. Key fragments would likely arise from the loss of CO, HCN, and cleavage of the amidine group.

Caption: Predicted major fragmentation pathways for this compound.[20][21][22][23][24]

Synthesis and Reactivity

Proposed Synthesis Protocol

A common route to primary amidines is through the Pinner reaction.[4] This involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether, which is then treated with ammonia. Therefore, a plausible synthesis of this compound would start from 2-cyanofuran.

Step-by-Step Methodology:

-

Formation of the Imino Ether Hydrochloride:

-

Dissolve 2-cyanofuran in an anhydrous alcohol (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Allow the mixture to stand at a low temperature until the imino ether hydrochloride precipitates.

-

Collect the precipitate by filtration and wash with a cold, anhydrous solvent (e.g., diethyl ether).

-

-

Ammonolysis to this compound Hydrochloride:

-

Suspend the crude imino ether hydrochloride in a solution of ammonia in an alcohol (e.g., ethanolic ammonia).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting solid is this compound hydrochloride, which can be purified by recrystallization.[][6][25][26]

-

Caption: Proposed workflow for the synthesis of this compound HCl.

Chemical Stability and Reactivity

Amidines are generally stable compounds but can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding amide (2-furancarboxamide).[27] The furan ring itself can undergo reactions such as electrophilic substitution, though the reactivity will be influenced by the electron-withdrawing nature of the protonated amidinium group under acidic conditions.

Applications in Drug Discovery

The furan scaffold is a common motif in many biologically active compounds.[28] Derivatives of 2-furancarboxamide have shown promising activity as antibiofilm agents against Pseudomonas aeruginosa by potentially targeting the LasR receptor, a key component of quorum sensing.[1][29] Furthermore, certain carbamothioyl-furan-2-carboxamide derivatives have exhibited significant anticancer activity.[2]

The this compound core, with its potential for strong hydrogen bonding and salt bridge formation through the amidinium group, represents a valuable building block for the design of novel therapeutic agents targeting a range of diseases.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. While experimental data on the free base is scarce, its physicochemical properties can be reasonably predicted based on its structure and data from its hydrochloride salt and related furan derivatives. The synthetic route via the Pinner reaction is a well-established method for preparing amidines. The demonstrated biological activity of its derivatives underscores the importance of further research into this promising scaffold for the development of new therapeutic agents.

References

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). ChemMedChem. [URL not available]

- Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. [URL not available]

- Stability of alkoxycarbonylamidine prodrugs. (n.d.). PubMed. [URL not available]

-

Amidine. (n.d.). Wikipedia. [Link]

- A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. (n.d.). Benchchem. [URL not available]

- CAS 54610-69-4 this compound hydrochloride. (n.d.). BOC Sciences. [URL not available]

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. [URL not available]

- Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characteriz

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [URL not available]

- This compound HCL CAS#: 54610-69-4. (n.d.). ChemicalBook. [URL not available]

- Chemical shifts. (n.d.). [URL not available]

- Furan: A Promising Scaffold for Biological Activity. (n.d.). [URL not available]

- Electronic Supplementary Information (ESI) for. (n.d.). [URL not available]

-

Relative stability of amides, esters, anhydrides, and acyl chlorides (video). (n.d.). Khan Academy. [Link]

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). [URL not available]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. [Link]

- Table of Characteristic IR Absorptions. (n.d.). [URL not available]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032914). (n.d.). Human Metabolome Database. [Link]

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). [URL not available]

- a guide to 13c nmr chemical shift values. (n.d.). [URL not available]

- IR Absorption Table. (n.d.). [URL not available]

- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). [URL not available]

- Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. (n.d.). PubMed. [URL not available]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Proton NMR Table. (n.d.). MSU chemistry. [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

- Mass Spectrometry: Fragment

- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's. [URL not available]

- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). [URL not available]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [URL not available]

-

Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022). MDPI. [Link]

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). PMC - NIH. [URL not available]

- Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. (n.d.).

-

(PDF) Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 4. Amidine - Wikipedia [en.wikipedia.org]

- 5. This compound | 54610-73-0 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. compoundchem.com [compoundchem.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. bhu.ac.in [bhu.ac.in]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. IR Absorption Table [webspectra.chem.ucla.edu]

- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. imreblank.ch [imreblank.ch]

- 24. whitman.edu [whitman.edu]

- 25. This compound HCL CAS#: 54610-69-4 [m.chemicalbook.com]

- 26. This compound HCL | 54610-69-4 [chemicalbook.com]

- 27. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 29. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Furancarboximidamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Furancarboximidamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, processability, and overall therapeutic potential. This guide provides a comprehensive exploration of the solubility of this compound, a heterocyclic compound of increasing interest to researchers. While extensive quantitative solubility data for this specific molecule remains to be widely published, this document serves as a robust framework for its theoretical prediction and experimental determination. By synthesizing fundamental principles with actionable protocols, we aim to empower researchers, scientists, and drug development professionals to confidently navigate the challenges of solvent selection and solubility assessment for this compound and its analogues.

Unveiling this compound: A Molecule of Emerging Significance

This compound, a derivative of the furan ring system, possesses a unique structural motif characterized by the presence of an amidine functional group. Amidine-containing compounds are known for their diverse biological activities, which has led to their investigation in various therapeutic areas. The furan scaffold itself is a common feature in many pharmaceuticals and natural products. The combination of these two moieties in this compound makes it a compelling subject for further research and development.

A key challenge in working with novel compounds is the establishment of reliable methods for their handling and formulation, which begins with a deep understanding of their solubility. This guide will provide the foundational knowledge and practical steps to characterize the solubility of this compound in a range of organic solvents.

The Theoretical Underpinnings of Solubility: A Predictive Approach

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its key molecular features:

-

Polarity: The presence of the furan ring's oxygen atom and the nitrogen atoms of the amidine group introduces significant polarity to the molecule.

-

Hydrogen Bonding: The amidine group has both hydrogen bond donors (-NH2) and acceptors (=N-), allowing for strong interactions with protic solvents.[1]

-

pKa: The predicted pKa of this compound is approximately 11.48, indicating its basic nature.[2] This suggests that its solubility will be significantly affected by the acidity of the solvent. In acidic environments, the amidine group can be protonated, forming a salt that is likely to be more soluble in polar solvents.[3]

Predicting Solubility in Different Classes of Organic Solvents

Based on these properties, we can make the following predictions:

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding with this compound, making them likely candidates for achieving good solubility.

-

Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile): These solvents possess high dipole moments and can interact favorably with the polar regions of this compound. DMSO, in particular, is often an excellent solvent for a wide range of organic compounds.[4]

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, it is expected to have very low solubility in nonpolar solvents.

The following diagram illustrates the logical relationship between solvent polarity and the predicted solubility of this compound.

Caption: Predicted solubility of this compound based on solvent polarity.

A Practical Guide to Experimental Solubility Determination

While theoretical predictions are valuable, they must be validated by empirical data. The following protocols are adapted from established methods for determining the solubility of organic compounds and provide a self-validating system for obtaining reliable results.[5][6]

Essential Preparations and Considerations

-

Purity of this compound: Ensure the compound is of high purity to avoid erroneous results.

-

Solvent Purity: Use high-purity, anhydrous solvents, as trace amounts of water can significantly impact solubility.

-

Temperature Control: Solubility is temperature-dependent. All experiments should be conducted in a thermostatically controlled environment.

Experimental Workflow: A Visual Overview

The following diagram outlines the general workflow for determining the solubility of this compound.

Caption: General experimental workflow for solubility determination.

Protocol 1: The Static Analytical Method

This method is widely used for its accuracy and is particularly suitable when a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) is available.[5]

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Prepare replicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours) until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

-

Immediately dilute the collected sample with a known volume of a suitable solvent (often the mobile phase for HPLC) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Protocol 2: The Gravimetric Method

This is a simpler, more direct method that does not require sophisticated analytical instrumentation, but it may be less accurate for solvents with very high boiling points or for compounds that are not thermally stable.[5]

Step-by-Step Methodology:

-

Preparation of Saturated Solutions and Equilibration:

-

Follow steps 1 and 2 as described in the Static Analytical Method.

-

-

Sample Collection:

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully transfer a known mass of the clear supernatant to a pre-weighed vial.

-

-

Solvent Evaporation:

-

Evaporate the solvent under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a moderate temperature, or by passing a gentle stream of an inert gas (e.g., nitrogen) over the solution. The chosen method should not cause the sublimation or decomposition of this compound.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved solute.

-

Calculate the solubility as the mass of dissolved this compound per mass of the solvent (e.g., g/100 g of solvent).

-

Data Presentation for Clarity and Comparison

The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Template for Presenting the Solubility of this compound at a Given Temperature

| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Polar Protic | Methanol | Experimental Value | Calculated Value | HPLC |

| Ethanol | Experimental Value | Calculated Value | HPLC | |

| Polar Aprotic | DMSO | Experimental Value | Calculated Value | Gravimetric |

| Acetonitrile | Experimental Value | Calculated Value | HPLC | |

| Nonpolar | Toluene | Experimental Value | Calculated Value | Gravimetric |

Note: This table is a template for organizing experimentally determined results.

Practical Implications for Research and Development

A comprehensive understanding of the solubility of this compound is crucial for several key applications:

-

Recrystallization and Purification: The selection of an appropriate solvent system for recrystallization is dependent on the compound having high solubility in the solvent at an elevated temperature and low solubility at a lower temperature.

-

Reaction Chemistry: The choice of a reaction solvent in which the starting materials and reagents are sufficiently soluble is critical for achieving optimal reaction kinetics and yield.

-

Pharmaceutical Formulation: For preclinical studies, this compound may need to be formulated in a vehicle for administration. Solubility data is essential for selecting appropriate and biocompatible solvent systems.

Conclusion

While direct, published quantitative solubility data for this compound is currently scarce, this guide provides a comprehensive framework for its theoretical prediction and experimental determination. By understanding the physicochemical properties of the molecule and applying the robust experimental protocols detailed herein, researchers can generate the necessary data to advance their work with this promising compound. The principles and methodologies presented are broadly applicable and serve as a valuable resource for the characterization of other novel chemical entities.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ResearchGate. Available at: [Link]

-

MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Available at: [Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

PubMed Central. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). Furamide. PubChem. Available at: [Link]

-

PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. LibreTexts. Available at: [Link]

- Unknown Source. (n.d.).

-

Chemistry Stack Exchange. (2020). Solubility of Amides. Chemistry Stack Exchange. Available at: [Link]

-

Solubility of Things. (n.d.). Amidine. Solubility of Things. Available at: [Link]

-

PubMed. (n.d.). Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. PubMed. Available at: [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

-

ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Cheméo. Available at: [Link]

-

Cheméo. (n.d.). 2-Furancarboxamide, N-methyl- - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

PubMed. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed. Available at: [Link]

-

ACS Publications. (n.d.). Reversible, Room-Temperature, Chiral Ionic Liquids. Amidinium Carbamates Derived from Amidines and Amino-Acid Esters with Carbon Dioxide. ACS Publications. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry. Available at: [Link]

- Google Patents. (n.d.). US10344010B2 - Method for purifying crude of 2,5-furandicarboxylic acid by crystallization. Google Patents.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. This compound | 54610-73-0 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

A Theoretical Investigation of the Molecular Structure of 2-Furancarboximidamide: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive theoretical investigation into the molecular structure and electronic properties of 2-Furancarboximidamide. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind computational choices and provides a self-validating framework for the theoretical analysis of novel small molecules. By integrating established quantum chemical methods with practical insights, this guide serves as a robust resource for understanding and predicting the behavior of furan-based compounds in biological systems.

Introduction: The Significance of Furan-Based Scaffolds in Medicinal Chemistry

Furan-containing compounds are a cornerstone in medicinal chemistry, valued for their diverse biological activities. The furan ring system is a versatile scaffold found in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. The introduction of a carboximidamide group to the furan ring, as in this compound, is anticipated to further enhance its pharmacological potential by introducing additional hydrogen bonding capabilities and modifying its electrostatic profile. A thorough understanding of the three-dimensional structure, conformational flexibility, and electronic landscape of this compound is therefore paramount for its rational development as a therapeutic agent.

Theoretical investigations, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective means to probe the molecular properties of such novel compounds before their synthesis and experimental characterization.[1][2][3] These computational approaches not only predict molecular geometries with high accuracy but also provide invaluable insights into vibrational frequencies, electronic transitions, and intermolecular interaction potentials.

Part 1: Theoretical Methodology: A Self-Validating Computational Workflow

The cornerstone of a reliable theoretical investigation is a well-defined and validated computational protocol. The following workflow is designed to ensure the accuracy and reproducibility of the calculated properties of this compound.

Experimental Protocol: Quantum Chemical Calculations

-

Initial Structure Generation: A preliminary 3D structure of this compound is generated using a molecular builder and subjected to a preliminary geometry optimization using a computationally less expensive method, such as a semi-empirical method or a small basis set.

-

Geometry Optimization: The initial structure is then optimized to its ground state geometry using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[4] A sufficiently large basis set, such as 6-311++G(d,p), is employed to provide an accurate description of the electronic distribution, including polarization and diffuse functions to account for non-covalent interactions. The optimization is performed without any symmetry constraints to locate the true global minimum on the potential energy surface.

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be directly compared with experimental data for validation.

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) is used as a reference standard for calculating the chemical shifts.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra (UV-Vis) of this compound. This provides information about the electronic transitions and the chromophores within the molecule.

-

-

Molecular Orbital and Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This is particularly important for understanding potential drug-receptor interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

-

-

Intermolecular Interaction Analysis:

Diagram: Computational Workflow

Caption: A comprehensive workflow for the theoretical investigation of this compound.

Part 2: Predicted Molecular Structure and Properties

Molecular Geometry

The optimized geometry of this compound is expected to be nearly planar, with the carboximidamide group exhibiting some degree of rotational freedom around the C-C single bond connecting it to the furan ring. The planarity of the furan ring itself will be maintained. Key bond lengths and angles can be precisely determined and are crucial for understanding the molecule's overall shape and steric profile.

Table 1: Predicted Key Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-C (furan ring) | ~1.36 - 1.43 Å |

| C-O (furan ring) | ~1.37 Å |

| C-C (furan-carboximidamide) | ~1.48 Å |

| C=N (imidamide) | ~1.28 Å |

| C-N (imidamide) | ~1.35 Å |

| Key Dihedral Angle | ~0° or ~180° |

Note: These are representative values based on similar structures and would be precisely calculated in a dedicated study.

Spectroscopic Signatures

The predicted vibrational and electronic spectra serve as a fingerprint for the molecule, aiding in its future experimental identification and characterization.

-

Vibrational Spectroscopy (IR): The calculated IR spectrum is expected to show characteristic peaks for the N-H stretching vibrations of the amide and imine groups, the C=N stretching of the imidamide moiety, and the characteristic ring vibrations of the furan scaffold.

-

NMR Spectroscopy: The calculated ¹H and ¹³C NMR chemical shifts will provide a detailed map of the electronic environment of each atom. The protons on the furan ring will exhibit distinct chemical shifts depending on their proximity to the electron-withdrawing carboximidamide group.

-

UV-Vis Spectroscopy: The TD-DFT calculations will likely predict electronic transitions in the UV region, corresponding to π → π* and n → π* transitions within the conjugated system of the furan ring and the carboximidamide group.

Electronic Properties and Reactivity

The electronic properties of this compound are key to understanding its potential biological activity.

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be localized primarily on the furan ring, indicating its electron-donating character. The LUMO is likely to be distributed over the carboximidamide group, highlighting its electron-accepting nature. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface will visually demonstrate the distribution of charge. Negative potential regions (red/yellow) are anticipated around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack and hydrogen bond donation. Positive potential regions (blue) will likely be found around the hydrogen atoms, indicating their propensity for nucleophilic attack and hydrogen bond acceptance.

Diagram: Molecular Electrostatic Potential (MEP) Surface

Sources

- 1. Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characteriz… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Discovery, History, and Application of Furan-Based Amidines

Abstract

Furan-based amidines represent a significant class of heterocyclic compounds that have carved a crucial niche in medicinal chemistry, primarily as potent antimicrobial agents. This technical guide traces the historical trajectory of these molecules, from their conceptual origins as bioisosteric analogs of early aromatic diamidines like pentamidine to their development as standalone therapeutic candidates. We delve into the evolution of synthetic methodologies, providing detailed, field-proven protocols that underscore the chemical logic behind their construction. The core of this guide is an in-depth exploration of their therapeutic applications, particularly against protozoal and fungal pathogens, grounded in their primary mechanism of action: binding to the minor groove of DNA. Through a critical analysis of structure-activity relationships (SAR), supported by quantitative data, we illuminate the molecular modifications that enhance biological efficacy and modulate pharmacokinetic profiles. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the exploration of heterocyclic pharmacophores.

Introduction: The Strategic Convergence of Furan and Amidine Moieties

In the landscape of medicinal chemistry, the furan ring and the amidine functional group are well-established pharmacophores, each contributing unique physicochemical properties to bioactive molecules.[1][2] The furan ring, a five-membered aromatic heterocycle, is a versatile scaffold found in numerous natural products and synthetic drugs.[1][3] It often serves as a bioisostere for the phenyl group, a strategic substitution intended to modulate metabolic stability, alter electronic properties, and improve solubility and receptor-binding interactions.[4][5][6] The amidine group, characterized by its strong basicity and ability to form salt bridges, is a key feature in molecules designed to interact with biological macromolecules like enzymes and nucleic acids.[2]

The combination of these two moieties into a single molecular architecture—the furan-based amidine—was not a random convergence but a deliberate design strategy. This guide explores the discovery and history of this important class of compounds, detailing their synthesis, mechanism of action, and their significant role in the development of novel therapeutics.

Historical Lineage: From Pentamidine to Furan-Based Analogs

The story of furan-based amidines is inextricably linked to the pioneering work on aromatic diamidines in the late 1930s. Pentamidine, an FDA-approved drug, emerged from this era as a critical treatment for various protozoal infections, including trypanosomiasis (sleeping sickness) and leishmaniasis.[7] While effective, pentamidine's clinical use is hampered by a range of adverse side effects.[8] This limitation spurred decades of research aimed at discovering analogs with an improved therapeutic window.

A key breakthrough came from the application of bioisosterism, where the flexible central pentamethylene linker of pentamidine was replaced with more rigid, aromatic systems. The furan ring was identified as an ideal candidate for this role. This led to the development of Furamidine (2,5-bis(4-amidinophenyl)furan), a seminal furan-based diamidine that demonstrated potent antiprotozoal activity.[9] This structural evolution marked a pivotal moment, establishing the furan core as a viable and advantageous scaffold for designing DNA minor groove binders.

Synthetic Evolution and Methodologies

The synthesis of furan-based amidines has evolved from classical methods to more efficient and milder modern protocols. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic rings.

Causality in Synthetic Strategy

The predominant strategy for synthesizing terminal aromatic amidines involves the conversion of a corresponding nitrile. This precursor-product relationship is highly reliable. Early methods, such as the Pinner reaction, required harsh acidic conditions that are incompatible with sensitive functional groups. Consequently, modern drug discovery efforts favor milder techniques that offer broader substrate scope and higher yields, such as the direct amidation of nitriles using lithium silylamides.

General Synthetic Workflow: From Dinitrile to Diamidine

A robust and widely adopted method for preparing symmetrical furan-based diamidines proceeds through a dinitrile intermediate. This workflow is valued for its efficiency and the relative ease of preparing the furanobis(benzonitrile) precursor via modern cross-coupling reactions.

Experimental Protocol: Synthesis from a Bisnitrile Intermediate

This protocol describes the conversion of a bisnitrile precursor to the final diamidine product, a key step in the synthesis of many furamidine analogs.[9] This method is trustworthy due to its directness and use of a well-characterized, powerful nucleophile.

Objective: To synthesize a furan-based diamidine from its corresponding bis(benzonitrile) precursor.

Materials:

-

2,5-bis(4-cyanophenyl)furan (1 equivalent)

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric Acid (HCl), 2 M solution in diethyl ether

-

Diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the 2,5-bis(4-cyanophenyl)furan precursor.

-

Dissolution: Dissolve the starting material in anhydrous THF.

-

Amidation: Cool the solution to 0 °C using an ice bath. Slowly add the solution of lithium bis(trimethylsilyl)amide (LiHMDS) dropwise over 15-20 minutes. The causality here is critical: LiHMDS is a strong, non-nucleophilic base that deprotonates the silylamide in situ to form a potent nucleophile that attacks the nitrile carbon. The low temperature controls the reaction rate and minimizes side reactions.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture again to 0 °C and quench the reaction by the slow addition of anhydrous methanol. This step protonates the intermediate and neutralizes any remaining LiHMDS.

-

Salt Formation: Add a 2 M solution of HCl in diethyl ether to the mixture. This protonates the newly formed amidines, causing the hydrochloride salt to precipitate. The salt form enhances stability and often aids in purification.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether to remove any non-polar impurities. The product can be further purified by recrystallization if necessary.

Medicinal Chemistry and Therapeutic Applications

The primary therapeutic value of furan-based amidines lies in their potent antimicrobial activity, which stems from their ability to act as DNA minor groove binders.

Antiprotozoal Activity

Furan-based diamidines have demonstrated excellent activity against a range of protozoan parasites responsible for neglected tropical diseases.

-

Mechanism of Action: These cationic molecules are drawn to the negatively charged phosphate backbone of DNA. Their linear, planar shape allows them to fit snugly within the minor groove, particularly at AT-rich sequences. This binding event interferes with DNA replication and transcription, ultimately leading to cell death.[9]

-

Antitrypanosomal and Antimalarial Effects: Analogs of furamidine have shown remarkable efficacy against Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness) and drug-resistant strains of Plasmodium falciparum (malaria).[9]

| Compound | Modification from Furamidine Core | IC₅₀ vs. T. b. rhodesiense (nM) [9] | IC₅₀ vs. P. falciparum (nM) [9] |

| Furamidine | Phenyl-Furan-Phenyl Scaffold | 10.5 | 11.2 |

| Analog 7a | Phenyl ring replaced with Indole | 2.0 | 2.8 |

| Analog 7b | Phenyl ring replaced with N-Methylindole | 3.0 | 3.5 |

| Analog III | Furan linker replaced with Thiophene | 3.0 | 4.5 |

The data in this table are compiled from published findings for illustrative purposes.[9]

Antifungal Activity

Aromatic dicationic compounds, including furan-based amidines, exhibit significant antifungal properties. They are particularly effective against opportunistic pathogens that cause severe infections in immunocompromised individuals.

-

Spectrum of Activity: Studies have shown that analogs of pentamidine, including furan-containing structures, have potent inhibitory and fungicidal activity against Candida albicans and Cryptococcus neoformans.[8] Many of these compounds demonstrate efficacy comparable to or exceeding that of standard-of-care agents like fluconazole and amphotericin B.[8]

| Compound Class | Organism | MIC₈₀ (μg/ml) [8] | Fluconazole MIC₈₀ (μg/ml) [8] |

| Dicationic Bis-Benzimidazoles | C. albicans | ≤0.09 - 1.56 | 0.5 |

| Pentamidine Analogues | C. albicans | 0.39 - >50 | 0.5 |

| Dicationic Bis-Benzimidazoles | C. neoformans | 0.19 - 3.12 | 4.0 |

| Pentamidine Analogues | C. neoformans | 0.39 - 25 | 4.0 |

MIC₈₀ represents the minimum inhibitory concentration required to inhibit 80% of the strains tested. Data are representative ranges from a study on pentamidine analogues and related compounds.[8]

Structure-Activity Relationship (SAR) Insights